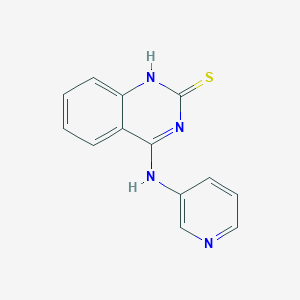
4-(pyridin-3-ylamino)-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(pyridin-3-ylamino)-1H-quinazoline-2-thione” is a compound that contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring . The compound also has a thione group (-C=S) and an amino group (-NH2) attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the quinazoline and pyridine rings . The presence of the thione group could introduce some degree of polarity.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as aromatic substitution, condensation, and cyclization .Aplicaciones Científicas De Investigación
Efficient Synthesis Techniques
A streamlined approach for synthesizing quinazolin-4-ylamine derivatives, including those related to 4-(pyridin-3-ylamino)-1H-quinazoline-2-thione, has been developed using microwave irradiation. This method offers an efficient, high-yielding pathway to produce a library of compounds, suggesting its utility in creating diverse chemical libraries for further biological evaluation (Yoon et al., 2004).
Antimicrobial and Antituberculosis Activity
A series of 4-(pyridylamino)-quinazolines has been prepared and evaluated for their antimicrobial properties, including activity against Mycobacterium tuberculosis. These compounds showed promising MIC90 values, indicating significant antimycobacterial potential. The study also explored the molecular docking to understand the interaction of these compounds with the bacterial target, suggesting their mechanism of action and providing a basis for further optimization (Dilebo et al., 2021).
Applications in Molecular Docking and Design
The development of novel quinazoline derivatives, including the synthesis of 4-(phenylamino)quinazoline-2(1H)-selones, highlights the adaptability of this scaffold in medicinal chemistry. The structural versatility allows for the exploration of different biological activities, including the potential for antimicrobial and anticancer agents. This adaptability is further exemplified by molecular docking studies that provide insights into the interaction of these compounds with biological targets (Atanassov et al., 2004).
Anticancer Potential
Research into the synthesis of quinazoline derivatives has also indicated their potential as anticancer agents. For example, novel fused Pyrido[2,1-b] quinazoline compounds have been designed and synthesized, with some showing potent cytotoxicity against lung cancer cell lines. These findings suggest that quinazoline derivatives could serve as a basis for developing new anticancer therapies, with specific compounds inducing apoptosis and inhibiting cell growth in cancer cell lines (Bathula et al., 2020).
Mecanismo De Acción
Target of Action
Quinazoline derivatives have been found to exhibit significant biological activities . They are known to interact with enzymes such as α-amylase and α-glucosidase , which play crucial roles in carbohydrate metabolism and are targets for antidiabetic drugs.
Mode of Action
It is suggested that quinazoline derivatives can inhibit the activity of α-amylase and α-glucosidase enzymes . This inhibition could be due to the formation of intermolecular interactions within the active site of these enzymes .
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase enzymes by quinazoline derivatives affects the carbohydrate metabolism pathway . These enzymes are responsible for breaking down complex carbohydrates into simple sugars. Their inhibition slows down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream.
Result of Action
The inhibition of α-amylase and α-glucosidase enzymes by 4-(pyridin-3-ylamino)quinazoline-2(1H)-thione can lead to a decrease in postprandial hyperglycemia . This makes it a potential candidate for the management of diabetes. Additionally, some quinazoline derivatives have shown antioxidant and cytotoxic activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(pyridin-3-ylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c18-13-16-11-6-2-1-5-10(11)12(17-13)15-9-4-3-7-14-8-9/h1-8H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFVGBHZGOYYPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

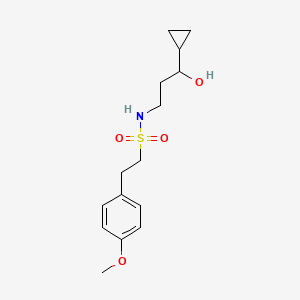

![Ethyl 4-phenyl-2-(2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2897587.png)
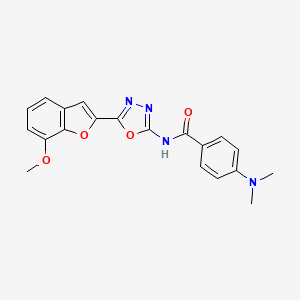
![(1H-benzo[d]imidazol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2897595.png)
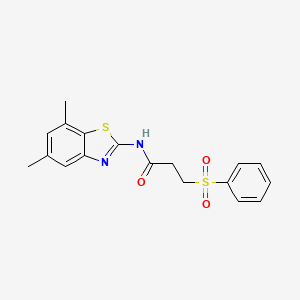

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2897598.png)

![3-(1-(3-Phenylbenzo[c]isoxazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2897600.png)
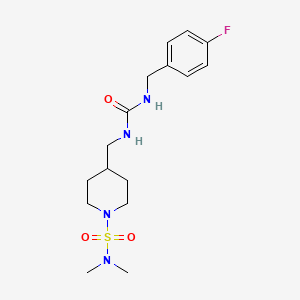
![5-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2897604.png)
![1-[2-Fluoro-5-[(4-propan-2-ylphenyl)carbamoyl]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2897605.png)
